Product packaging for 4-amino-N-(4-hydroxyphenyl)benzamide(Cat. No.:CAS No. 13160-60-6)

4-amino-N-(4-hydroxyphenyl)benzamide

Cat. No.: B175489
CAS No.: 13160-60-6
M. Wt: 228.25 g/mol
InChI Key: XGFGZUUXMPLFHH-UHFFFAOYSA-N
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Description

4-amino-N-(4-hydroxyphenyl)benzamide is a benzamide derivative of interest in early-stage drug discovery and biochemical research. It has been identified in studies exploring the structure-activity relationships (SAR) of non-nucleoside DNA methyltransferase (DNMT) inhibitors, which are a target for epigenetic cancer therapy . Research indicates that this compound exhibits inhibitory activity against human DNMT3A, an enzyme responsible for DNA methylation that plays a key role in tumorigenesis and tumor maintenance . Its cytotoxicity profile has been evaluated in leukemia cell lines, demonstrating activity in the micromolar range, comparable to the reference compound SGI-1027 . The core benzamide structure is a recognized pharmacophore in medicinal chemistry, featured in compounds designed to target various enzymes, including histone deacetylases (HDACs) for oncology applications . This chemical provides researchers with a valuable tool for probing epigenetic mechanisms and developing novel anticancer agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O2 B175489 4-amino-N-(4-hydroxyphenyl)benzamide CAS No. 13160-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(4-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFGZUUXMPLFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391375
Record name 4-amino-N-(4-hydroxyphenyl)benzamide
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URL https://comptox.epa.gov/dashboard/DTXSID10391375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13160-60-6
Record name 4-Amino-N-(4-hydroxyphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13160-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-N-(4-hydroxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 4 Amino N 4 Hydroxyphenyl Benzamide

Established Synthetic Pathways for the 4-amino-N-(4-hydroxyphenyl)benzamide Core

The formation of the amide linkage between 4-aminobenzoic acid and 4-aminophenol (B1666318) is the cornerstone of synthesizing the target molecule. Traditional and advanced solution-based methods are routinely employed for this purpose.

Conventional Solution-Based Approaches for Amide Bond Formation

The most conventional and widely practiced method for forming the amide bond in this compound involves the coupling of a carboxylic acid derivative with an amine. This typically requires the activation of the carboxylic acid, most commonly by converting it into a more reactive acyl chloride.

The general two-step process is as follows:

Activation of 4-aminobenzoic acid: 4-aminobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 4-aminobenzoyl chloride. To prevent unwanted side reactions with the amino group, it is often necessary to first protect it with a suitable protecting group (e.g., Boc, Cbz).

Amide bond formation: The resulting acyl chloride is then reacted with 4-aminophenol in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the hydrochloric acid byproduct. The final step involves the deprotection of the amino group to yield this compound.

An alternative, though less common, approach involves the formation of an ester as an activated intermediate. For instance, 4-aminobenzoic acid can be converted to an active ester, which then reacts with 4-aminophenol to form the amide.

Reactant 1Reactant 2ReagentsProduct
Protected 4-aminobenzoic acidThionyl chloride (SOCl₂)-Protected 4-aminobenzoyl chloride
Protected 4-aminobenzoyl chloride4-aminophenolBase (e.g., Pyridine)Protected this compound
Protected this compoundDeprotecting agent-This compound

Advanced Amidation Techniques for Benzamide (B126) Synthesis

More recent advancements in organic synthesis have led to the development of methods that circumvent the need for harsh activating agents like thionyl chloride. These techniques offer milder reaction conditions and often better atom economy.

One such method is the direct thermal amidation, where a carboxylic acid and an amine are heated together, often in a high-boiling solvent or under neat conditions, to drive off water and form the amide bond. While simple, this method can require high temperatures, which may not be suitable for sensitive substrates.

A more sophisticated approach involves the use of borate (B1201080) reagents, such as B(OCH₂CF₃)₃. These reagents facilitate the direct coupling of carboxylic acids and amines under relatively mild conditions. The reaction proceeds by activation of the carboxylic acid through the formation of a borate ester intermediate.

Carboxylic AcidAmineCoupling ReagentSolventTemperature
4-aminobenzoic acid4-aminophenolB(OCH₂CF₃)₃MeCN80 °C

Innovative Methodologies for Benzamide Scaffold Construction

Beyond the direct formation of the amide bond, innovative strategies focus on constructing the benzamide scaffold through the formation of carbon-carbon and carbon-nitrogen bonds on a pre-existing aromatic core.

Carbon-Hydrogen (C-H) Bond Activation Strategies

C-H bond activation has emerged as a powerful tool for the direct functionalization of arenes, offering a more step-economical approach to complex molecules. In the context of this compound synthesis, C-H activation could be employed to introduce substituents onto the aromatic rings.

For instance, a pre-formed benzamide could undergo directed C-H activation. The amide group itself can act as a directing group, facilitating the functionalization of the ortho C-H bonds. Palladium-catalyzed ortho-arylation of benzamides with aryl halides is a well-established method. This could be used to introduce the hydroxyphenyl group onto a 4-aminobenzamide (B1265587) core, or conversely, the amino group onto an N-(4-hydroxyphenyl)benzamide core through a suitably functionalized precursor.

SubstrateCoupling PartnerCatalystDirecting GroupPosition of Functionalization
BenzamideAryl HalidePalladiumAmideOrtho

Carbodiimide-Mediated Coupling Reactions

Carbodiimide-mediated coupling is a very common and mild method for the formation of amide bonds, particularly in peptide synthesis, and is highly applicable to the synthesis of this compound. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used.

The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. To improve reaction efficiency and suppress side reactions, such as the formation of N-acylurea and racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included.

The use of water-soluble EDC is particularly advantageous as the urea (B33335) byproduct can be easily removed by aqueous workup.

Carboxylic AcidAmineCoupling ReagentAdditive
4-aminobenzoic acid4-aminophenolEDCHOBt
4-aminobenzoic acid4-aminophenolDCCHOAt

Functionalization through Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

The synthesis of the target molecule can also be achieved by forming the C-N or C-O bonds on a pre-functionalized benzamide scaffold using transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. For example, a 4-bromo-N-(4-hydroxyphenyl)benzamide could be coupled with an ammonia (B1221849) surrogate or a protected amine to introduce the 4-amino group. Similarly, a Suzuki-Miyaura coupling could be envisioned to form the C-C bond between the two aromatic rings if the synthesis is designed in a convergent manner.

Nucleophilic Aromatic Substitution (SNAr): If one of the aromatic rings is sufficiently electron-deficient, a nucleophilic aromatic substitution reaction can be employed. For instance, if the benzamide contains a good leaving group (e.g., a fluorine or chlorine atom) at the 4-position and is activated by a strong electron-withdrawing group, it could react directly with 4-aminophenol to form the desired ether linkage, which would then require subsequent steps to form the amide. More directly, a 4-halo-N-(4-hydroxyphenyl)benzamide could undergo SNAr with an amine source. The feasibility of this approach is highly dependent on the electronic nature of the substrates.

Reaction TypeSubstrate 1Substrate 2Catalyst
Buchwald-Hartwig Amination4-Bromo-N-(4-hydroxyphenyl)benzamideAmine sourcePalladium complex
Nucleophilic Aromatic Substitution4-Fluoro-N-(4-hydroxyphenyl)benzamide (activated)AmineBase

Design and Synthesis of Novel Benzamide Derivatives and Analogs

The benzamide scaffold serves as a crucial pharmacophore in medicinal chemistry, leading to the development of numerous therapeutic agents. The compound this compound, in particular, represents a versatile nucleus for chemical exploration. The strategic design and synthesis of its derivatives and analogs are pivotal for discovering new chemical entities with potentially enhanced biological activities and improved physicochemical properties. This section delves into the methodologies employed for structural modification of the core molecule and the application of scaffold hopping to generate novel compounds within the broader benzamide class.

Strategies for Structural Modification and Diversification around the this compound Nucleus

Structural modification of the this compound core is a primary strategy to explore the structure-activity relationship (SAR) and optimize lead compounds. These modifications typically target three main regions of the molecule: the 4-aminobenzoyl group, the central amide linker, and the N-(4-hydroxyphenyl) moiety.

A common synthetic approach to create derivatives involves a multi-step process that often begins with precursor molecules like p-nitrobenzoic acid. researchgate.net The acid is first activated, for instance, by conversion to its acyl chloride using thionyl chloride. researchgate.net This activated intermediate can then be reacted with various substituted anilines to form a nitro-substituted amide bond. researchgate.net The final step typically involves the reduction of the nitro group to the primary amine, often achieved through catalytic hydrogenation using palladium on carbon (Pd/C). researchgate.netresearchgate.net This versatile pathway allows for the introduction of a wide array of substituents on either phenyl ring.

Key diversification strategies include:

Modification of the 4-Amino Group: The terminal amino group is a prime site for derivatization. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to introduce new functional groups. For example, in the synthesis of related benzamide structures, the amino group serves as an anchor for building larger, more complex moieties, such as linking to pyrimidine-based fragments. nih.gov

Substitution on the Phenyl Rings: Both the aminobenzoyl and hydroxyphenyl rings can be substituted to modulate electronic properties, lipophilicity, and steric profile. Halogenation is a frequently employed strategy; the introduction of fluorine or chlorine atoms can alter the pKa of nearby functional groups and influence binding affinity and selectivity. researchgate.net For instance, a halogen scan on a related diphenyl scaffold demonstrated that introducing a fluorine or chlorine atom at specific positions could significantly impact biological activity against certain targets. researchgate.net

Modification of the 4-Hydroxyl Group: The phenolic hydroxyl group can be converted into ethers or esters to alter solubility and metabolic stability. This position can also serve as a handle for attaching other molecular fragments.

Isosteric Replacement: Functional groups within the molecule can be replaced with bioisosteres to improve properties while retaining key binding interactions. For example, the hydroxyl group could be replaced with a thiol or an amino group, and the amide linker itself could be replaced with other linking groups like a sulfonamide or a reversed amide.

These modifications allow for a systematic exploration of the chemical space around the parent nucleus. The findings from such studies are often compiled to build a comprehensive SAR profile, guiding future design iterations.

Table 1: Examples of Structural Modification Strategies for Benzamide Cores

Modification SiteStrategyExample Substituent/ChangePotential Outcome
4-Amino GroupAcylation/CouplingAttachment of a pyrimidine (B1678525) moiety nih.govIntroduction of new binding motifs
Aminobenzoyl RingHalogenationIntroduction of Fluorine (F) or Chlorine (Cl) researchgate.netAltered pKa, improved target selectivity researchgate.net
Hydroxyphenyl RingAlkylation of -OHConversion to a methoxy (B1213986) (-OCH3) groupIncreased lipophilicity, altered metabolism
Amide LinkerBioisosteric ReplacementReplacement with a thioamide or sulfonamideModified bond angles and hydrogen bonding capacity

Scaffold Hopping Approaches for New Chemical Entities within the Benzamide Class

Scaffold hopping is an advanced strategy in medicinal chemistry that involves replacing the central core structure (the scaffold) of a known active compound with a chemically distinct core, while preserving the essential three-dimensional arrangement of key binding features. uniroma1.itnih.gov This approach aims to identify novel, patentable chemotypes with potentially superior properties, such as enhanced efficacy, better selectivity, or improved pharmacokinetic profiles. uniroma1.itbhsai.org

Within the benzamide class, scaffold hopping can be applied to replace the central N-phenylbenzamide framework with other ring systems that act as bioisosteric mimetics. The goal is to discover entirely new molecular backbones that can still engage with the same biological target. uniroma1.itbhsai.org

Common scaffold hopping approaches applicable to the benzamide class include:

Heterocycle Replacements: This is one of the most common hopping strategies, where a part of the core carbocyclic or heterocyclic structure is replaced by a different ring system. nih.govnamiki-s.co.jp For example, a research effort targeting tankyrase inhibitors successfully "hopped" from a [l]benzothieno[2,3-c]quinolin-6(5H)-one scaffold to a novel 2-(phenyl)-3H-benzo researchgate.netuniroma1.itthieno[3,2-d]pyrimidin-4-one chemotype. nih.gov This hop maintained the necessary pharmacophoric features while creating a new, potent, and selective compound series. nih.gov

Ring Opening or Closure: This involves either breaking a ring in the original scaffold to create a more flexible analog or cyclizing a flexible substituent to create a more rigid structure. namiki-s.co.jp This can lead to significant changes in conformational freedom and may improve binding affinity. uniroma1.it

Topology-Based Hopping: This computational approach identifies new scaffolds by analyzing the topology of the known ligand and its interactions within the binding site, rather than relying on simple structural similarity. namiki-s.co.jp The software suggests novel cores that can project the necessary functional groups into the same spatial orientation as the original ligand.

The application of these techniques allows chemists to escape the confines of a particular chemical series and explore uncharted chemical space, significantly increasing the chances of discovering breakthrough compounds. uniroma1.it

Table 2: Conceptual Scaffold Hopping from a Benzamide Core

Original ScaffoldType of HopExample of New ScaffoldRationale
N-PhenylbenzamideHeterocycle ReplacementBenzo[d]oxazol-2-yl)phenolMimic the amide bond geometry and hydrogen bonding pattern with a more rigid, metabolically stable core.
N-PhenylbenzamideHeterocycle Replacement2-Phenyl-3H-benzo researchgate.netuniroma1.itthieno[3,2-d]pyrimidin-4-one nih.govTo discover novel, patentable chemotypes with improved selectivity and potency. nih.gov
N-PhenylbenzamideRing OpeningBiphenyl (B1667301) urea derivativeTo explore different vector orientations for substituents and alter the molecule's flexibility.

Structural Elucidation and Conformational Analysis of 4 Amino N 4 Hydroxyphenyl Benzamide and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts of proton (¹H) and carbon-¹³ (¹³C) nuclei, the electronic environment of each atom can be mapped.

In the ¹H NMR spectrum of 4-amino-N-(4-hydroxyphenyl)benzamide, distinct signals are expected for the aromatic protons on both the benzamide (B126) and hydroxyphenyl rings. The protons on the aminobenzoyl moiety and the hydroxyphenyl group will appear in the aromatic region, typically between 6.0 and 8.0 ppm. The chemical shifts are influenced by the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing effect of the amide linkage. The protons of the amino and amide groups themselves will appear as distinct signals, often broadened due to quadrupole moments and chemical exchange.

The ¹³C NMR spectrum provides complementary information. The carbon atoms in the aromatic rings will resonate in the range of approximately 110 to 160 ppm. The carbonyl carbon of the amide group is particularly noteworthy, typically appearing further downfield, often above 160 ppm, due to the deshielding effect of the adjacent oxygen and nitrogen atoms. For comparison, in p-aminobenzamide, the aromatic carbons appear at distinct chemical shifts, which can be used as a reference for assigning the signals in the title compound. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons6.0 - 8.0110 - 160
Amine Protons (-NH₂)Variable, often broad-
Amide Proton (-NH-)Variable, often broad-
Hydroxyl Proton (-OH)Variable, often broad-
Carbonyl Carbon (C=O)-> 160
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine and the secondary amide are anticipated in the region of 3200-3500 cm⁻¹. The C=O stretching of the amide group will give a strong absorption band typically between 1630 and 1680 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region, and the C-N and C-O stretching vibrations will be observed in the fingerprint region (below 1400 cm⁻¹). For instance, in a related hydrazone derivative, the C=O and C-O bonds show main absorption peaks at 1750–1700 cm⁻¹ and 1450 cm⁻¹, respectively. mu-varna.bg

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated aromatic rings and the amide group in this compound will lead to characteristic UV absorption maxima. A study on a newly synthesized hydrazone derivative of bexarotene (B63655) with acetaminophen, which shares some structural similarities, reported absorption maxima at 202 nm and 252 nm. mu-varna.bgmu-varna.bg It is expected that this compound would exhibit similar absorption patterns due to its extended π-electron system.

Table 2: Expected IR Absorption Bands and UV-Vis Maxima for this compound

Spectroscopic Technique Functional Group/Transition Expected Wavenumber (cm⁻¹)/Wavelength (nm)
IRN-H Stretch (Amine & Amide)3200 - 3500
IRC=O Stretch (Amide)1630 - 1680
IRC=C Stretch (Aromatic)1450 - 1600
UV-Visπ → π* Transitions~200 - 300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 228.25 g/mol . In a mass spectrometer, the molecule would be ionized, and the resulting molecular ion peak [M]⁺ would be observed at m/z 228.

Subsequent fragmentation would likely involve the cleavage of the amide bond, a common fragmentation pathway for benzamides. researchgate.net This could lead to the formation of a benzoyl cation fragment and a 4-aminophenol (B1666318) radical cation, or vice versa. The fragmentation of protonated N-(3-aminophenyl)benzamide has been shown to involve a nitrogen-oxygen exchange rearrangement, a process that could also be possible for the 4-amino isomer. nih.gov The analysis of these fragment ions provides a fingerprint that helps to confirm the molecular structure.

Computational Approaches to Molecular Geometry and Electronic Structure

In addition to experimental techniques, computational chemistry provides powerful tools for understanding the three-dimensional structure and electronic properties of molecules.

Density Functional Theory (DFT) for Optimized Structures and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict the optimized geometry of molecules, including bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations can provide a detailed picture of its most stable conformation. dntb.gov.ua These calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for validation. mdpi.com Studies on similar molecules, such as 4-amino-N'-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide, have shown good agreement between DFT-optimized structures and those determined by X-ray crystallography. nih.gov

Analysis of Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, indicating their nucleophilic character and suitability for electrophilic attack. nih.gov The regions around the hydrogen atoms would exhibit positive potential (blue regions), indicating their electrophilic character.

Fukui functions are another important concept derived from DFT that helps to predict the local reactivity of different sites within a molecule. researchgate.netimist.ma They identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. tandfonline.com For this compound, the analysis of Fukui functions would pinpoint the specific atoms on the aromatic rings and the amide linkage that are most likely to participate in chemical reactions. This information is crucial for understanding the chemical behavior and potential applications of the compound.

Computational Chemistry and Molecular Modeling Studies of 4 Amino N 4 Hydroxyphenyl Benzamide

Ligand-Target Interaction Analysis via Molecular Docking Simulations

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For 4-amino-N-(4-hydroxyphenyl)benzamide and its analogs, docking studies have offered significant insights into their binding modes with a diverse array of biological targets.

Investigation of Binding Modes with Enzymes

The interaction of benzamide (B126) derivatives with various enzymes has been extensively modeled. While direct studies on this compound are limited for some targets, research on structurally similar compounds provides valuable predictive information.

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): As a key enzyme in the pathogenesis of Alzheimer's disease, BACE1 is a prime target for inhibitor design. nih.govnih.gov Docking studies of benzamide-based inhibitors reveal crucial interactions with the catalytic dyad (Asp32 and Asp228) within the active site. researchgate.net The flap region, a flexible hairpin loop covering the active site, also plays a significant role in ligand binding and stabilization. nih.gov

Tyrosinase: This enzyme is a key regulator of melanin (B1238610) biosynthesis, making it a target for agents addressing hyperpigmentation. researchgate.netnih.gov Docking studies of N-(acryloyl)benzamide derivatives, which share a core structure, have shown binding affinities stronger than the standard inhibitor kojic acid. nih.gov The interactions often involve hydrogen bonding and hydrophobic contacts within the enzyme's active site. nih.gov

α-Glucosidase: An important target for managing type 2 diabetes, this enzyme's inhibition has been studied with various benzamide-related structures. nih.govdovepress.com Phthalimide-benzenesulfonamide hybrids, for instance, have demonstrated competitive inhibition, with docking studies confirming their interaction with the active site. nih.gov

Carbonic Anhydrase (CA): Benzamide-4-sulfonamides have been identified as effective inhibitors of several human carbonic anhydrase isoforms (hCA I, II, VII, and IX). mdpi.com Docking studies of related benzenesulfonamide (B165840) derivatives show that these compounds bind efficiently within the active site cavity of hCA IX. nih.gov

Cyclooxygenase (COX): While direct docking studies for the specific compound are scarce, research on related structures provides insights. For example, docking of flavones into the COX-2 active site reveals key hydrogen bond interactions with residues like Tyr385 and Arg120. mdpi.com

h-NTPDases: Sulfamoyl benzamide derivatives have been explored as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). Molecular docking of these compounds has revealed interactions with key amino acids in the catalytic sites of h-NTPDase1 and h-NTPDase2. nih.govnih.gov

Urease: Benzamide-acetamide pharmacophores containing a sulfonamide group have been investigated as urease inhibitors. nih.gov Molecular docking has been used to predict the binding mechanisms of competitive inhibitors within the urease active site. nih.gov

For enzymes such as Dihydrofolate Reductase (DHFR), Acetylcholinesterase (AChE), Succinate Dehydrogenase, and FtsZ, specific molecular docking data for this compound or closely related analogs are not extensively reported in the available literature.

Exploration of Receptor Binding Pockets

The interaction of this compound and its derivatives extends to various receptors, highlighting its potential as a modulator of different signaling pathways.

Kappa Opioid Receptor (KOR): Benzamide derivatives have been studied as ligands for opioid receptors. The crystal structure of the human KOR in complex with the selective antagonist JDTic reveals that the ligand binds in a V-shaped conformation, with its amino groups forming anchoring interactions with Asp138. nih.gov This provides a model for how similar benzamide-containing compounds might interact with the receptor.

Farnesoid X Receptor α (FXRα): A related compound, N-benzyl-N-(3-(tertbutyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide (NDB), has been identified as a selective antagonist of FXRα. nih.gov Computational studies, including molecular dynamics, have been performed to understand its binding mechanism. nih.gov

Fibroblast Growth Factor Receptor (FGFR): While specific data for the title compound is limited, molecular docking is a key technique in the discovery of FGFR inhibitors. nih.gov These studies help in understanding the interactions within the kinase domain of the receptor. nih.gov

For the Estrogen Receptor, detailed molecular docking studies specifically for this compound are not widely available in the reviewed literature.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

MD simulations offer a dynamic view of how a ligand and its target protein behave over time, providing insights into the stability of their complex and any conformational changes that may occur.

Stability Analysis of Ligand-Protein Complexes

The stability of the ligand-protein complex is a crucial factor in determining the efficacy of a potential drug molecule. This is often assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms during the simulation.

BACE1: MD simulations of BACE1 with inhibitors have shown that ligand binding can stabilize the enzyme's structure and reduce the flexibility of the flap region. nih.govpreprints.org

Tyrosinase: MD simulations of tyrosinase in complex with inhibitors have revealed that the binding of a ligand can lead to a more stable complex, as indicated by reduced RMSF values for the enzyme's residues. nih.govmdpi.com

α-Glucosidase: Simulations of α-glucosidase with dithiocarbamate (B8719985) and piperazine-containing inhibitors have helped in understanding the allosteric inhibition mechanism and the stability of the enzyme-inhibitor complex. nih.govresearchgate.net

Kappa Opioid Receptor: MD simulations of opioid receptors provide insights into the conformational dynamics and stability of the receptor when bound to ligands. mdpi.com

Conformational Changes and Flexibility Assessment of Biological Targets upon Ligand Binding

Ligand binding can induce significant conformational changes in the target protein, which are essential for its biological function or inhibition.

BACE1: The binding of inhibitors can induce the closure of the flap over the active site, a critical conformational change for the enzyme's catalytic activity. nih.gov MD simulations have been instrumental in studying this dynamic process. nih.gov

Tyrosinase: The flexibility of the tyrosinase structure, particularly at the N- and C-terminal ends and unstructured regions, can be modulated by ligand binding, as shown by RMSF plots from MD simulations. nih.gov

FXRα: For the related antagonist NDB, computational studies have investigated the effect of the ligand on the dynamics and dimerization of FXRα. nih.gov

Binding Free Energy Calculations (e.g., Molecular Mechanics/Generalized Born Surface Area - MM/GBSA)

Binding free energy calculations, such as the MM/GBSA method, provide a quantitative estimate of the binding affinity between a ligand and a protein.

FXRα: For the antagonist NDB, MM/GBSA calculations have indicated that the dimerization of the protein increases the ligand's affinity and that the ligand, in turn, stabilizes the interaction between the two subunits of FXRα. nih.gov The decomposition of the binding free energy has identified key residues contributing to the binding. nih.gov

BACE1: MM/GBSA approaches have been used to assess the binding affinities of amidine-containing inhibitors to BACE1, helping to rationalize their structure-activity relationships. researchgate.net These calculations can break down the binding energy into contributions from different types of interactions, such as electrostatic and van der Waals forces. preprints.org

For the other listed targets, specific MM/GBSA data for this compound or its close analogs are not extensively documented in the reviewed scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.

Ligand-Based and Structure-Based QSAR Approaches for Activity Prediction

QSAR models can be broadly categorized into ligand-based and structure-based approaches. Ligand-based QSAR relies on the principle that molecules with similar structures are likely to have similar biological activities. This approach utilizes a set of compounds with known activities to build a model based on their physicochemical properties, also known as molecular descriptors. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape).

For a series of benzamide derivatives, a ligand-based QSAR study would involve compiling a dataset of these compounds with their measured biological activities against a specific target. Various molecular descriptors would then be calculated for each compound. Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then employed to develop a predictive equation. For instance, a study on N-phenylbenzamides as antimicrobial agents utilized Density Functional Theory (DFT)-based descriptors to develop QSAR models. nih.gov These models revealed that properties like molecular weight, total energy, electrophilicity index, molar refractivity, and logP were significant in predicting the antibacterial activity against Gram-positive and Gram-negative bacteria. nih.gov

Structure-based QSAR, on the other hand, requires knowledge of the three-dimensional structure of the biological target (e.g., a protein or enzyme). This approach, which includes techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), analyzes the interaction energies between the ligands and the target's binding site. The resulting steric and electrostatic interaction fields are then correlated with the biological activity. A CoMFA and CoMSIA study on N-phenylbenzamides indicated that for anti-Gram-positive activity, electrostatic interactions were dominant, while for anti-Gram-negative activity, hydrophobic and steric effects were more critical. nih.gov

While no specific QSAR models for this compound have been reported, the methodologies described above could be readily applied to predict its activity if a relevant dataset of analogous compounds were available.

Predictive Modeling for Biological Activity and Affinity

The ultimate goal of QSAR modeling is to create robust and predictive models for biological activity and binding affinity. A well-validated QSAR model can be used to virtually screen large libraries of compounds and prioritize them for synthesis and experimental testing.

For example, a QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl benzamide derivatives as antiulcer agents resulted in a model with good statistical quality (r² = 0.84 and predicted r² = 0.88). researchgate.net This model suggested that an increase in LogD and specific shadow indices, along with a reduction in another shadow parameter, would lead to higher inhibitory activity on the H+/K+-ATPase enzyme. researchgate.net

An illustrative example of a QSAR equation for a series of hypothetical benzamide derivatives is presented below. This demonstrates how different descriptors can be combined to predict biological activity.

Illustrative QSAR Model for a Hypothetical Benzamide Series

DescriptorCoefficientDescription
LogP0.45Lipophilicity
Molar Refractivity0.12Molar volume and polarizability
Dipole Moment-0.23Polarity of the molecule
HOMO Energy0.08Electron-donating ability
Constant2.56Intercept of the model

This table is for illustrative purposes only and does not represent actual data for this compound.

Such models, once developed and validated for a series including this compound, would be invaluable in predicting its potential biological activities and binding affinities for various targets.

Quantum Chemical Studies on Electronic Structure and Chemical Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which are crucial determinants of its chemical reactivity and biological interactions. Methods like Density Functional Theory (DFT) are powerful tools for this purpose.

HOMO-LUMO Energy Gap Analysis for Chemical Activity and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For instance, a study on tertiary benzanilides found that the formation of an iminium intermediate significantly decreased the HOMO-LUMO energy gap from 5.28 eV to 3.67 eV, which was crucial for a visible light-induced photocyclization reaction. nih.gov This highlights how changes in electronic structure can dramatically alter reactivity.

While specific HOMO-LUMO energy calculations for this compound are not available in the cited literature, calculations on related benzanilide (B160483) derivatives provide a reference. The table below shows hypothetical HOMO-LUMO energy values for a series of substituted benzanilides to illustrate the concept.

Hypothetical Frontier Orbital Energies (in eV) for a Series of Benzanilide Derivatives

CompoundHOMO EnergyLUMO EnergyHOMO-LUMO Gap
Benzanilide-6.5-1.25.3
4-Hydroxybenzanilide-6.2-1.15.1
4-Aminobenzanilide-5.9-1.04.9
This compound N/AN/AN/A

This table is for illustrative purposes only and does not represent experimentally or computationally verified data for the listed compounds.

A quantum chemical study of this compound would precisely determine its HOMO-LUMO gap, providing valuable information about its kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de It is particularly useful for analyzing hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. These interactions stabilize the molecule and play a crucial role in determining its structure and reactivity. rsc.org

The strength of these donor-acceptor interactions can be quantified using second-order perturbation theory. For example, in a molecule with hydrogen bonds, NBO analysis can elucidate the charge transfer from a lone pair of a Lewis base to the antibonding orbital of a Lewis acid. nih.gov

In the context of this compound, NBO analysis could reveal important intramolecular charge transfer interactions. For example, it could quantify the delocalization of the lone pair electrons on the nitrogen and oxygen atoms into the aromatic rings and the amide bond. This information is vital for understanding the molecule's electronic distribution and its potential for forming intermolecular interactions, such as hydrogen bonds, with biological targets.

An illustrative NBO analysis for a simple amide is shown below, highlighting the types of interactions that could be studied in this compound.

Illustrative NBO Analysis of a Simple Amide

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N)π* (C=O)55.2
π (C=C)π* (C=C)20.5
LP (O)σ* (C-N)5.8

This table is for illustrative purposes only and does not represent actual data for this compound.

A detailed NBO analysis of this compound would provide a quantitative understanding of its electronic structure, which is fundamental to its chemical behavior and potential pharmacological activity.

Structure Activity Relationship Sar Investigations of 4 Amino N 4 Hydroxyphenyl Benzamide Derivatives

Impact of Substituent Position and Nature on Biological Activity Profiles

The biological activity of 4-amino-N-(4-hydroxyphenyl)benzamide derivatives is profoundly influenced by the placement and chemical nature of various substituents on its aromatic rings. Research has consistently shown that even minor alterations can lead to significant changes in potency and efficacy.

For instance, in studies of related 4-aminobiphenyl (B23562) derivatives, a clear correlation was observed between the electronic properties of substituents and mutagenic activity. nih.gov Specifically, the introduction of electron-withdrawing groups on the 4'-position of the biphenyl (B1667301) system tended to increase mutagenicity. nih.gov This suggests that the electronic landscape of the rings plays a crucial role in the molecule's interaction with biological macromolecules. Hydrophobicity is another critical factor, with studies on 4-aminobiphenyls demonstrating that increased hydrophobicity can correlate with higher mutagenic activity in certain assays. nih.gov

In the context of other benzamide (B126) derivatives, such as those targeting the bacterial cell division protein FtsZ, modifications to the linker and the scaffold have been shown to be critical for antimicrobial activity. nih.govnih.gov For example, substitutions at the C2, C5, and C6 positions of a benzimidazole (B57391) scaffold, a related heterocyclic structure, have been shown to greatly influence anti-inflammatory activity. mdpi.com The nature of the substituent, whether electron-donating or electron-withdrawing, at specific positions can dictate the potency of the compound. mdpi.com For example, in a series of anti-inflammatory benzimidazoles, electron-withdrawing groups at the C3 position of an attached isoxazole (B147169) moiety resulted in excellent activity. mdpi.com

These findings underscore the principle that the biological profile of a this compound derivative is not determined by a single feature, but by a complex interplay of steric, electronic, and hydrophobic properties of its substituents and their precise location on the molecular framework.

Correlation Between Specific Structural Motifs and Target Selectivity

The selectivity of a drug for its intended biological target over other proteins is a cornerstone of safe and effective pharmacology. For derivatives of this compound, specific structural motifs are key determinants of target selectivity.

The amide bond itself is a critical structural motif, providing a rigid and planar linker that orients the two aromatic rings in a specific spatial arrangement. acs.org This orientation is often crucial for fitting into the binding pocket of a target protein. In the development of inhibitors for DNA methyltransferases (DNMTs), the orientation of the central amide bond in SGI-1027 analogues was found to have a notable effect on biological activity. nih.gov

The nature of the aromatic and heterocyclic rings attached to the core structure is also a major driver of selectivity. For example, in the pursuit of DNMT inhibitors, it was discovered that tricyclic moieties like acridine (B1665455) decreased activity, while bicyclic systems such as quinoline (B57606) were well-tolerated. nih.gov The optimal design for these inhibitors was found to be a bicyclic substituent on one side of the molecule and a single-ring moiety on the other. nih.gov This highlights how the size and nature of these extended ring systems can fine-tune the molecule's interaction with the target, enhancing selectivity.

Furthermore, in the development of selective 5-HT₄ receptor agonists, modifications to the piperidin-4-ylmethyl moiety of a lead compound led to a decrease in binding affinity for the target receptor. nih.gov However, the introduction of an ether or sulfide (B99878) moiety in the side-chain at the 1-position of the piperidine (B6355638) ring resulted in high affinity for the 5-HT₄ receptor, demonstrating how specific linkers and side chains can confer selectivity. nih.gov

SAR Studies on Specific Pharmacological Target Classes

Derivatives of the benzamide scaffold have been extensively studied as inhibitors of various enzymes, with SAR studies providing a clear roadmap for enhancing potency and specificity.

A prime example is the development of inhibitors for STE20/SPS1-related proline/alanine-rich kinase (SPAK), a key player in a signaling cascade linked to salt-sensitive hypertension. nih.govresearchgate.net Starting from a lead N-(4-phenoxyphenyl)benzamide compound, systematic SAR exploration led to the development of a potent SPAK inhibitor. nih.govresearchgate.net This work underscores the importance of the benzamide core in orienting the key pharmacophoric elements for effective kinase inhibition. nih.govresearchgate.net

In the field of oncology, benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors. A typical HDAC inhibitor pharmacophore consists of a cap group that interacts with the rim of the enzyme's active site, a zinc-binding group, and a linker connecting the two. mdpi.com The 1,2,3-triazole ring has been incorporated as a stable and versatile linker in the design of HDAC inhibitors, where it can interact with amino acid residues at the entrance of the catalytic pocket, thereby improving both potency and selectivity. mdpi.com

Furthermore, in the development of inhibitors for DNA methyltransferases (DNMTs), analogues of 4-amino-N-(4-aminophenyl)benzamide were synthesized and evaluated. nih.gov SAR studies revealed that the size and nature of aromatic or heterocyclic substituents significantly impacted inhibitory activity. nih.gov For instance, replacing the quinoline moiety of the parent compound with a pyridine (B92270) ring maintained high inhibitory activity at a certain concentration, but this activity dropped significantly at lower concentrations. nih.gov

The following table summarizes the inhibitory activity of selected 4-amino-N-(4-aminophenyl)benzamide analogues against human DNMT3A.

CompoundSubstituent on one sideSubstituent on the other side% Inhibition of DNMT3A at 32 µM
SGI-1027 (parent) Quinoline2-amino-6-methylpyrimidineHigh
Compound 10 Pyridine2-amino-6-methylpyrimidine91%
Compound 11 Unsubstituted pyrimidine (B1678525)2-amino-6-methylpyrimidineSlightly less active than 10
Compound 12 Methylated aminopyrimidine2-amino-6-methylpyrimidineSlightly less active than 10
Compound 13 Dimethoxy triazine2-amino-6-methylpyrimidineMost of the inhibitory activity lost

This table is based on data presented in the referenced literature and is for illustrative purposes. nih.gov

The this compound framework is also a key component in the design of molecules that modulate the function of various receptors. The specific structural features of these derivatives determine whether they act as agonists (activators), antagonists (blockers), or allosteric modulators.

In the development of novel farnesoid X receptor (FXR) antagonists, researchers started with a 3-(tert-butyl)-4-hydroxyphenyl benzoate (B1203000) hit compound. nih.gov Systematic SAR studies revealed that replacing the benzoate with a benzamide improved stability, although with a slight decrease in potency. nih.gov A significant improvement in potency was achieved by substituting a 2,4-dichlorophenyl group with a 2,6-dichloro-4-amidophenyl group, highlighting the importance of specific substitution patterns for antagonistic activity. nih.gov The 3-(tert-butyl)-4-hydroxyphenyl unit was found to be essential for the FXR antagonistic activity. nih.gov

For the serotonin (B10506) 5-HT₄ receptor, a class of selective agonists has been developed based on a 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide scaffold. nih.gov Modifications to the piperidin-4-ylmethyl moiety were found to decrease binding affinity. nih.gov Conversely, converting the carbonyl group on the benzoyl part to a hydroxyl or sulfoxide (B87167) group retained binding affinity but reduced the in-vivo effect on defecation. nih.gov This demonstrates that subtle structural changes can uncouple receptor binding from functional activity.

The following table illustrates the effect of structural modifications on the 5-HT₄ receptor binding affinity of selected benzamide derivatives.

Compound IDCore StructureSide Chain Modification5-HT₄ Receptor Affinity
2 (Lead) 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide6-oxo-6-phenylhexyl at piperidine N1High
Modified Analogs 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamideVariation of the piperidin-4-ylmethyl moietyDecreased
41c 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamidePhenylthio moiety in the side-chainHigh
44 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamideBenzylthio moiety in the side-chainHigh

This table is based on data presented in the referenced literature and is for illustrative purposes. nih.gov

Rational Design Principles and Guidelines Derived from SAR Studies

The wealth of data from SAR studies on this compound and related structures has led to the formulation of rational design principles that guide the development of new therapeutic agents. bbau.ac.innih.gov These principles are a departure from the trial-and-error methods of the past and embrace a more strategy-based approach to drug discovery. bbau.ac.in

A key principle is the use of the benzamide core as a scaffold to which functional groups can be appended to probe the binding site of a biological target. The SAR data provides a blueprint for which positions on the scaffold are amenable to modification and what types of substituents are likely to enhance activity or selectivity. For example, the knowledge that a bicyclic substituent on one side and a single-ring moiety on the other is optimal for DNMT inhibition is a direct guideline for future drug design in this area. nih.gov

Another important principle is the use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict the activity of novel compounds before they are synthesized. nih.govnih.gov These methods use the 3D structure of the target and the physicochemical properties of the ligands to forecast their binding affinity and functional effects. bbau.ac.innih.gov

Furthermore, the concept of "bioisosteric replacement," where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool in rational drug design. The substitution of a benzoate with a more stable benzamide in the development of FXR antagonists is a classic example of this principle in action. nih.gov

In essence, the iterative process of designing, synthesizing, and testing new derivatives, informed by the ever-growing body of SAR data, allows for the "tailor-making" of compounds with a high degree of chemotherapeutic index and specific action. bbau.ac.in

Mechanistic Investigations of Biological Activity of 4 Amino N 4 Hydroxyphenyl Benzamide

Enzyme Inhibition Kinetics and Elucidation of Mechanism of Action

No publicly available studies were identified that have investigated the enzyme inhibition kinetics of 4-amino-N-(4-hydroxyphenyl)benzamide.

Determination of Inhibition Type (e.g., Mixed-Type, Uncompetitive) and Kinetic Parameters (Ki)

There are no data available in the scientific literature regarding the type of enzyme inhibition or the kinetic parameters, such as the inhibition constant (Ki), for this compound.

Identification and Characterization of Key Residue Interactions within Enzyme Active Sites

Information detailing the key amino acid residue interactions between this compound and any enzyme active sites is not available in published research.

Molecular Target Identification and Validation Approaches

Specific molecular targets for this compound have not been identified or validated in the available scientific literature.

Receptor Agonism/Antagonism and Downstream Signaling Pathway Modulation

There are no published studies that describe the agonistic or antagonistic effects of this compound on any receptors or its modulation of downstream signaling pathways.

Cellular Mechanism Studies

Detailed cellular mechanism studies for this compound are not described in the current body of scientific literature.

Investigation of Apoptosis Induction Pathways

There is no available research that has investigated the induction of apoptosis or the specific apoptotic pathways that may be modulated by this compound.

Modulation of Intracellular Signaling Cascades (e.g., Mitogen-Activated Protein Kinase (MAPK) P38)

No research findings were identified that describe the modulation of the Mitogen-Activated Protein Kinase (MAPK) P38 signaling cascade or any other intracellular signaling cascades by this compound. While other benzamide (B126) derivatives have been investigated as p38 MAPK inhibitors, no such data exists for this specific compound.

Alterations in Mitochondrial Membrane Potential

There is no available data from studies investigating the effects of this compound on mitochondrial membrane potential.

Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA) Interaction Studies

No studies detailing the direct interaction of this compound with Deoxyribonucleic Acid (DNA) or Ribonucleic Acid (RNA) have been found in the public domain. Research on analogous compounds, such as derivatives of 4-amino-N-(4-aminophenyl)benzamide, has shown activity as inhibitors of DNA methyltransferase (DNMT), which indirectly affects DNA function. nih.gov However, this activity has not been reported for this compound.

Interference with Protein-Protein Interactions

There is no published scientific literature indicating that this compound interferes with protein-protein interactions.

Preclinical Biological Evaluation in Research Models for 4 Amino N 4 Hydroxyphenyl Benzamide

In Vitro Biological Activity Profiling

No publicly accessible data from enzyme activity assays, cell-based antiproliferative studies, antimicrobial or antiviral screenings, or receptor-specific functional assays for 4-amino-N-(4-hydroxyphenyl)benzamide could be located.

Enzyme Activity Assays for Inhibitory Concentration (IC50) Determination

A search for studies determining the half-maximal inhibitory concentration (IC50) of this compound against any specific enzyme targets did not yield any results.

Cell-Based Assays for Antiproliferative Effects on Cancer Cell Lines

There are no available research articles or datasets detailing the antiproliferative effects of this compound on any cancer cell lines.

Antimicrobial and Antiviral Activity Assays in Microorganism Cultures

No studies reporting the evaluation of this compound for antimicrobial or antiviral activity were identified.

Receptor-Specific Functional Assays (e.g., [35S]GTPγS binding assays for G protein-coupled receptors)

Information regarding the interaction of this compound with any specific receptors, as would be determined by functional assays like [35S]GTPγS binding assays, is not available in the reviewed literature.

In Vivo and Ex Vivo Preclinical Efficacy Studies

No published research on the efficacy of this compound in animal or ex vivo models of disease was found.

Efficacy Evaluation in Animal Models of Disease (e.g., Cancer Xenograft Models, Infection Models)

A thorough search did not uncover any studies that have assessed the therapeutic efficacy of this compound in preclinical animal models, such as cancer xenograft or infection models.

Assessment of Biological Response and Pharmacodynamic Markers in Animal Models

There is no available data from preclinical studies in animal models to characterize the biological response to this compound. Consequently, no pharmacodynamic markers have been identified or evaluated for this compound. Such studies would typically involve the assessment of the compound's effect on physiological parameters, biochemical pathways, and target engagement in a living organism, none of which have been reported for this specific molecule.

Investigation of Analgesic Activity in Preclinical Paradigms

No studies investigating the analgesic activity of this compound in preclinical paradigms were found. Standard models of nociceptive, inflammatory, and neuropathic pain have not been used to evaluate the potential pain-relieving effects of this compound. Therefore, there are no research findings or data tables to present regarding its efficacy in pain relief.

Advanced Biophysical Characterization for Mechanistic Insights into 4 Amino N 4 Hydroxyphenyl Benzamide

Ligand-Protein Binding Affinity Determination (e.g., MicroScale Thermophoresis - MST)

MicroScale Thermophoresis is a powerful technique used to quantify the binding affinity between a ligand, such as 4-amino-N-(4-hydroxyphenyl)benzamide, and a target protein in solution. This method measures the directed movement of molecules along a microscopic temperature gradient, which is sensitive to changes in the hydration shell, charge, and size of the molecules upon binding.

A typical MST experiment would involve titrating a constant concentration of a fluorescently labeled protein with varying concentrations of this compound. The resulting change in the thermophoretic signal is then plotted against the ligand concentration to derive the dissociation constant (Kd), a measure of binding affinity.

Hypothetical MST Data for this compound:

Target ProteinLigandKd (µM)Notes
Protein XThis compoundNot DeterminedData not available in current literature.
Protein YThis compoundNot DeterminedData not available in current literature.

This table is for illustrative purposes only, as no specific MST data for this compound has been found in the reviewed literature.

For other benzamide (B126) derivatives, studies have successfully employed MST to determine binding affinities. For instance, research on novel benzamide-type binders for the protein Cereblon (CRBN) has reported IC50 values derived from MST assays, demonstrating the utility of this technique in characterizing ligand-protein interactions within this class of compounds. nih.govacs.org However, no such data is available for this compound.

Structural Biology Techniques for Ligand-Protein Complex Characterization (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

Structural biology techniques like X-ray crystallography and cryo-electron microscopy provide high-resolution, three-dimensional structures of ligand-protein complexes. This information is crucial for understanding the precise molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern binding specificity and affinity.

X-ray Crystallography: This technique would involve co-crystallizing this compound with its target protein and then diffracting X-rays through the resulting crystal. The diffraction pattern can be used to calculate the electron density map and build an atomic model of the complex. While the crystal structure of a related compound, N-(4-hydroxyphenyl)-4-nitrobenzamide, has been determined, it does not provide information on its interaction with a protein target. researchgate.net

Cryo-Electron Microscopy (Cryo-EM): For larger protein complexes or proteins that are difficult to crystallize, Cryo-EM would be the preferred method. This involves flash-freezing the protein-ligand complex in a thin layer of vitreous ice and imaging it with an electron microscope. The resulting two-dimensional images are then computationally reconstructed into a 3D model.

Hypothetical Structural Data for this compound-Protein Complex:

TechniquePDB IDTarget ProteinResolution (Å)Key Interactions
X-ray CrystallographyNot AvailableNot Determined-Data not available.
Cryo-EMNot AvailableNot Determined-Data not available.

This table is for illustrative purposes only, as no specific structural data for a this compound-protein complex has been found in the reviewed literature.

Future Research Directions and Translational Research Applications for 4 Amino N 4 Hydroxyphenyl Benzamide

Elucidation of Undiscovered Molecular Targets and Off-Targets

A primary objective in the future study of 4-amino-N-(4-hydroxyphenyl)benzamide will be the comprehensive identification of its molecular targets and potential off-targets. The benzamide (B126) scaffold is a privileged structure in drug design, known to interact with a wide array of biological macromolecules. nih.govnih.gov Therefore, it is plausible that this compound may exhibit affinity for various enzymes, receptors, or ion channels that have not yet been characterized.

Future research should employ a multi-pronged approach to target deconvolution. High-throughput screening (HTS) against diverse panels of biological targets could provide initial hits. Subsequently, more sophisticated techniques such as chemical proteomics, which utilizes affinity-based probes to isolate binding partners from complex biological mixtures, can offer a more unbiased and in-depth understanding of the compound's interactome.

A summary of potential target classes for benzamide derivatives is presented in the table below, which could guide initial screening efforts for this compound.

Potential Target Class Examples of Benzamide Interactions Potential Therapeutic Areas
G-protein coupled receptors (GPCRs)Dopamine and serotonin (B10506) receptor antagonistsAntipsychotics, antiemetics
Ion ChannelsSodium and potassium channel modulatorsAnticonvulsants, antiarrhythmics
EnzymesPARP inhibitors, histone deacetylase (HDAC) inhibitorsOncology, inflammatory diseases
KinasesTyrosine kinase inhibitorsOncology

Development of Novel Therapeutic Lead Compounds from the Benzamide Scaffold

The inherent "drug-like" properties of the benzamide scaffold make this compound an attractive starting point for the development of novel therapeutic lead compounds. walshmedicalmedia.com Its structure, featuring both hydrogen bond donors and acceptors, as well as aromatic rings, provides a versatile framework for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies will be central to this effort. By systematically modifying the functional groups on the this compound molecule, researchers can probe the key interactions with its biological targets. For instance, the amino and hydroxyl groups can be altered to explore their roles in binding affinity and selectivity. The phenyl rings can also be substituted with various chemical moieties to enhance properties such as solubility and metabolic stability.

The development of a library of analogues based on the this compound scaffold will be a critical step. This library can then be screened against a panel of biological assays to identify compounds with improved activity and desirable pharmacological profiles. Promising hits from these screens can then be further optimized to generate lead compounds for preclinical development.

Optimization of Biological Activity through Advanced Computational Design Strategies

Advanced computational design strategies will be instrumental in accelerating the optimization of this compound's biological activity. mdpi.com In silico techniques can provide valuable insights into the molecular interactions between the compound and its potential targets, guiding the rational design of more potent and selective analogues. nih.gov

Molecular docking simulations can be employed to predict the binding mode of this compound and its derivatives within the active site of a target protein. This information can be used to identify key amino acid residues involved in the interaction and to design modifications that enhance binding affinity.

Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the chemical structures of a series of benzamide analogues with their biological activities. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. Furthermore, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interaction, offering insights into the stability of the complex and the role of solvent molecules.

The following table outlines some of the key computational tools and their applications in the optimization of this compound.

Computational Tool Application Expected Outcome
Molecular DockingPredicts binding pose and affinity of ligands to a target protein.Identification of key interactions and guidance for structural modifications.
QSARCorrelates chemical structure with biological activity.Prediction of the activity of novel analogues.
Molecular DynamicsSimulates the dynamic behavior of the ligand-protein complex over time.Assessment of binding stability and identification of conformational changes.
Virtual ScreeningScreens large libraries of virtual compounds against a target.Identification of novel hit compounds with desired activity.

Integration of Multi-Omics Data for a Comprehensive Understanding of Compound Effects

A comprehensive understanding of the biological effects of this compound will require the integration of multi-omics data. pluto.bio By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a systems-level view of the cellular response to the compound. nih.govnih.gov This approach can help to elucidate its mechanism of action, identify biomarkers of response, and uncover potential toxicity pathways. nygen.iofrontiersin.org

For example, transcriptomic analysis (e.g., RNA-sequencing) can reveal changes in gene expression patterns in cells treated with this compound. Proteomic analysis (e.g., mass spectrometry) can then be used to determine if these changes in gene expression translate to alterations in protein levels. Metabolomic analysis can further provide insights into the downstream effects on cellular metabolism.

Integrating these different omics datasets can help to construct a comprehensive picture of the compound's effects and can aid in the identification of novel therapeutic targets and pathways. nih.gov

Collaborative Research Endeavors Across Chemical, Biological, and Pharmacological Disciplines

The successful translation of this compound from a chemical entity to a therapeutic candidate will necessitate collaborative research endeavors across multiple scientific disciplines. kubermatic.com Expertise in synthetic chemistry will be required to design and synthesize novel analogues. Biologists will be needed to develop and perform the necessary in vitro and in vivo assays to evaluate the compound's activity. Pharmacologists will play a crucial role in characterizing its pharmacokinetic and pharmacodynamic properties.

Public-private partnerships and academic collaborations can facilitate the sharing of resources and expertise, accelerating the drug discovery and development process. kubermatic.com Open-source data platforms can also enable the broader scientific community to contribute to the understanding of this and other promising benzamide compounds.

Q & A

Q. What are the most reliable synthetic routes for 4-amino-N-(4-hydroxyphenyl)benzamide, and how can reaction conditions be optimized?

The synthesis of 4-aminobenzamide derivatives typically involves acylation of amines followed by catalytic hydrogenation . For example, structurally similar compounds (e.g., 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide) are synthesized using nitro precursors and chlorosulfonic acid as starting materials, with methanol as a solvent and Raney-Ni as a catalyst under hydrogen gas (1 atm, 60–80°C) . Optimization strategies include:

  • Catalyst selection : Raney-Ni improves nitro group reduction efficiency.
  • Solvent choice : Methanol balances solubility and reaction kinetics.
  • Temperature control : Maintaining 60–80°C minimizes side reactions.
  • Yield monitoring : Typical yields range from 60–85%, with impurities removed via recrystallization .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm aromatic protons (δ 6.5–8.0 ppm) and amine/amide protons (δ 4.5–6.0 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (mobile phase: acetonitrile/water, 70:30 v/v).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 243 (C₁₃H₁₃N₂O₂⁺).
  • Infrared Spectroscopy (IR) : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How does this compound interact with bacterial enzyme targets, and what are the implications for antibiotic design?

Structurally analogous benzamides (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) target enzymes like acyl carrier protein synthase phosphopantetheinyltransferase (AcpS-PPTase) , critical for bacterial fatty acid biosynthesis . Methodological insights:

  • Enzyme inhibition assays : Measure IC₅₀ values using spectrophotometric monitoring of coenzyme A consumption.
  • Molecular docking : The hydroxyphenyl group may occupy the enzyme’s hydrophobic pocket, disrupting substrate binding .
  • Resistance studies : Evaluate mutations in acpS genes via whole-genome sequencing of resistant bacterial strains.

Q. What structure-activity relationships (SAR) govern the pharmacological activity of 4-aminobenzamide derivatives?

Key substituent effects:

  • Hydroxyphenyl group : Enhances hydrogen bonding with targets (e.g., COX-1 inhibition observed in 4-amino-N-(4-trifluoromethylphenyl)benzamide, IC₅₀ = 30 µM) .
  • Amino group position : Para-substitution maximizes steric compatibility with enzyme active sites.
  • Electron-withdrawing groups : Improve metabolic stability but may reduce solubility.
    Experimental design :
  • Systematic substitution : Synthesize analogs with variations at the 4-hydroxyphenyl and benzamide positions.
  • In vitro assays : Compare anti-inflammatory, antimicrobial, or anticonvulsant activities (e.g., MES seizure models in mice) .

Q. How can computational modeling predict the physicochemical properties and bioactivity of this compound?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict:

  • Lipophilicity (LogP) : ~2.1, indicating moderate membrane permeability.
  • pKa : ~8.5 (amine group), favoring protonation at physiological pH.
  • HOMO-LUMO gap : ~4.5 eV, suggesting moderate reactivity .
    Molecular dynamics simulations model interactions with lipid bilayers or protein targets, guiding lead optimization .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of 4-aminobenzamide derivatives?

Conflicting data may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or bacterial strains.
  • Substituent effects : Trifluoromethyl groups (e.g., in COX-1 inhibitors) vs. hydroxyl groups altering target selectivity .
  • Synthetic impurities : Uncharacterized by-products affecting bioactivity.
    Resolution strategies :
  • Reproducibility checks : Standardize assay protocols across labs.
  • High-purity synthesis : Use preparative HPLC (>98% purity) for biological testing .

Methodological Tables

Q. Table 1. Synthetic Conditions for 4-Aminobenzamide Derivatives

ParameterOptimal RangeImpact on Yield/Purity
Catalyst (Raney-Ni)5–10 wt%↑ Yield (70–85%)
Reaction Temperature60–80°C↓ Side reactions
Solvent (Methanol)20–30 mL/g substrateBalances solubility
Hydrogen Pressure1 atmSafe, efficient reduction
Data from .

Q. Table 2. Key Pharmacological Targets

Target EnzymeBiological RoleObserved IC₅₀/EC₅₀
AcpS-PPTaseBacterial proliferation15–25 µM (analogs)
COX-1Inflammation30 µM (structural analog)
GABA receptorsAnticonvulsant activityED₅₀ = 18 mg/kg (mice)

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Feasible Synthetic Routes

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